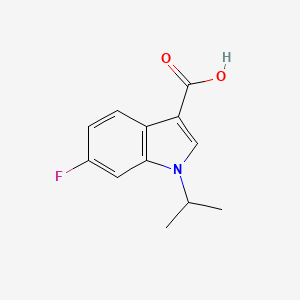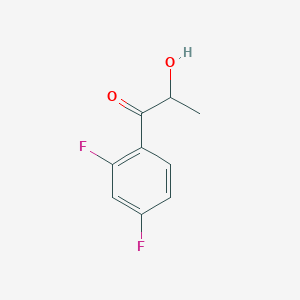
1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable reagent to introduce the hydroxyl group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 1-(2,4-Difluorophenyl)-2-propanone.
Reduction: Formation of 1-(2,4-Difluorophenyl)-2-hydroxypropan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit fungal growth by interfering with cell membrane synthesis or function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Difluorophenyl)-2-propanone: Similar structure but lacks the hydroxyl group.
1-(2,4-Difluorophenyl)-2-hydroxypropan-1-ol: Similar structure but has an additional hydroxyl group.
Uniqueness
1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8F2O2 |
|---|---|
Poids moléculaire |
186.15 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)9(13)7-3-2-6(10)4-8(7)11/h2-5,12H,1H3 |
Clé InChI |
REHMWFXPLWURSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)F)F)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl N-[(3S,4S)-4-hydroxytetrahydropyran-3-yl]carbamate](/img/structure/B8745752.png)
![Ethyl 3-[(naphthalen-2-yl)amino]-3-oxopropanoate](/img/structure/B8745758.png)
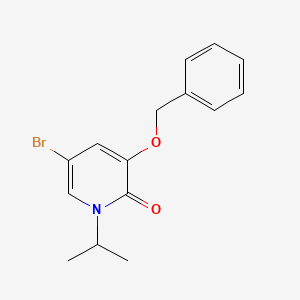
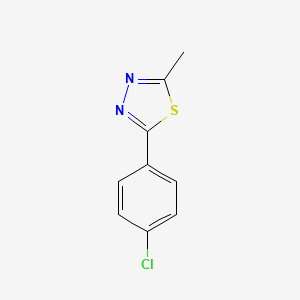

![4-Hydroxy-3-(4-iodophenyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B8745783.png)
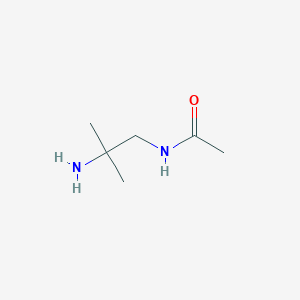
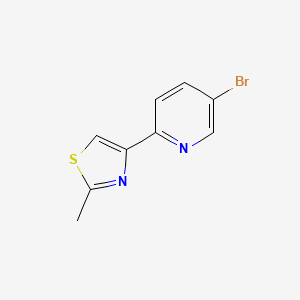
![(2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol](/img/structure/B8745812.png)
![(3R)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B8745813.png)
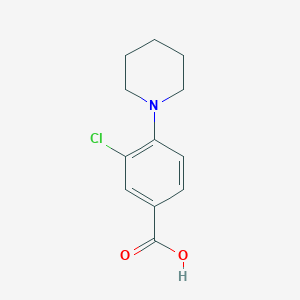
![2,4-Bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8745827.png)

